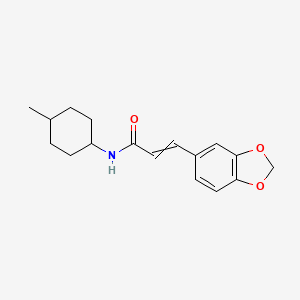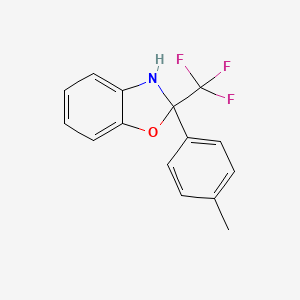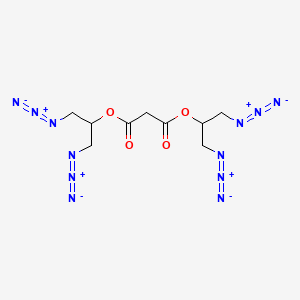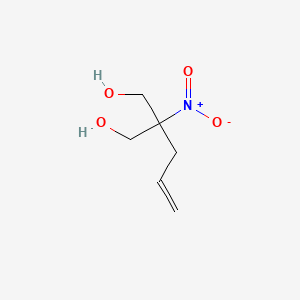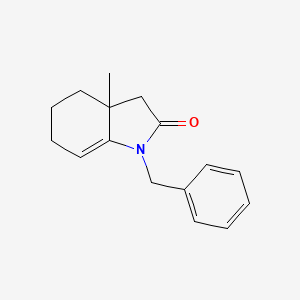![molecular formula C19H38ClN B12566674 4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) CAS No. 189279-46-7](/img/structure/B12566674.png)
4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dodecyl-1-azabicyclo[222]octane–hydrogen chloride (1/1) is a quaternary ammonium compound derived from 1-azabicyclo[222]octane This compound is known for its unique structure, which includes a bicyclic framework and a long dodecyl chain The hydrogen chloride component makes it a salt, enhancing its solubility in water and other polar solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride typically involves the reaction of 1-azabicyclo[2.2.2]octane (DABCO) with 1-chlorododecane. The reaction is carried out in an organic solvent such as acetonitrile. The mixture is refluxed for several hours, usually around 10 hours, to ensure complete reaction. After refluxing, the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation with metals can result in coordination compounds with unique properties .
科学的研究の応用
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between different phases.
Materials Science: The compound is used in the synthesis of novel materials, including ionic liquids and surfactants.
Biological Studies:
作用機序
The mechanism of action of 4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride involves its ability to act as a nucleophilic catalyst. The quaternary ammonium group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing reaction rates. The long dodecyl chain enhances its solubility in organic solvents, making it effective in phase-transfer catalysis .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound without the dodecyl chain, commonly used as a nucleophilic catalyst.
Quaternary Ammonium Salts: Other quaternary ammonium compounds with different alkyl chains and substituents.
Uniqueness
4-Dodecyl-1-azabicyclo[2.2.2]octane–hydrogen chloride is unique due to its combination of a bicyclic structure and a long alkyl chain. This combination imparts unique solubility and catalytic properties, making it particularly useful in phase-transfer catalysis and the synthesis of complex organic molecules .
特性
CAS番号 |
189279-46-7 |
|---|---|
分子式 |
C19H38ClN |
分子量 |
316.0 g/mol |
IUPAC名 |
4-dodecyl-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C19H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16-20(17-14-19)18-15-19;/h2-18H2,1H3;1H |
InChIキー |
RSSWAMRPKKQZFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC12CCN(CC1)CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


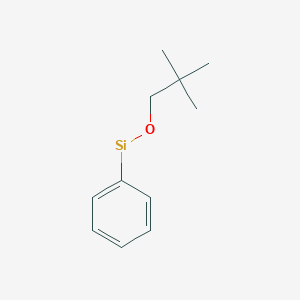
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
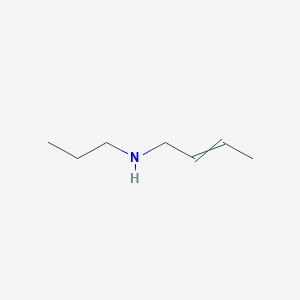
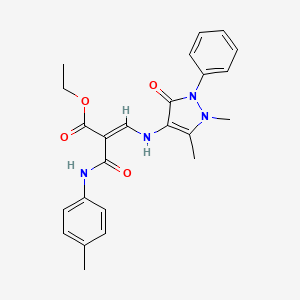
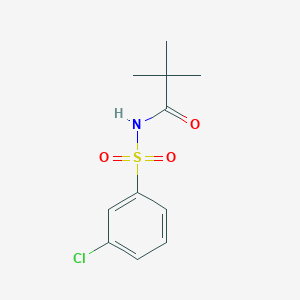
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
